molecular formula C28H52O5 B116817 Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate CAS No. 104801-67-4

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate

Cat. No.: B116817
CAS No.: 104801-67-4
M. Wt: 468.7 g/mol
InChI Key: RYBPPYGMJPYBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a complex organic compound with a unique structure that includes an ester functional group, a hexyl chain, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ester group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxooctadecanoate
  • Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxododecanoate

Uniqueness

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-25,27H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPPYGMJPYBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.